An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromo-1-chloroethane
An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromo-1-chloroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dibromo-1-chloroethane (CAS No. 598-20-9). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structure, physical characteristics, reactivity, and safety information. Furthermore, it outlines experimental protocols for its synthesis, purification, and analysis, and includes spectroscopic data for characterization.
Introduction
1,2-Dibromo-1-chloroethane, with the molecular formula C₂H₃Br₂Cl, is a halogenated hydrocarbon. Its structure, featuring three halogen atoms on a two-carbon backbone, imparts specific reactivity that makes it a subject of interest in organic synthesis.[1] This guide aims to consolidate the available technical information on this compound, presenting it in a clear and accessible format for laboratory and research applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1,2-Dibromo-1-chloroethane are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for purification processes.
Table 1: General and Physical Properties of 1,2-Dibromo-1-chloroethane
| Property | Value |
| Molecular Formula | C₂H₃Br₂Cl |
| Molecular Weight | 222.30 g/mol |
| CAS Number | 598-20-9[2] |
| Appearance | Colorless gas |
| Density | 920 kg/m ³[3] |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents, low solubility in water. |
Table 2: Computed Properties of 1,2-Dibromo-1-chloroethane
| Property | Value |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
| Exact Mass | 221.82695 Da |
| Monoisotopic Mass | 219.82900 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 5 |
| Complexity | 23.6 |
Note: The data in Table 2 is computationally derived.[2]
Reactivity and Chemical Behavior
1,2-Dibromo-1-chloroethane's reactivity is primarily dictated by the presence of the three halogen atoms, which are good leaving groups in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution
The carbon-halogen bonds in 1,2-Dibromo-1-chloroethane are polarized, with the carbon atoms being electrophilic. This makes them susceptible to attack by nucleophiles. The general mechanism for nucleophilic substitution is as follows:
Caption: Generalized pathway for nucleophilic substitution of 1,2-Dibromo-1-chloroethane.
Dehydrohalogenation (Elimination Reaction)
In the presence of a strong base, 1,2-Dibromo-1-chloroethane can undergo dehydrohalogenation to form a vinyl halide. The reaction typically follows an E2 mechanism.
Caption: Elimination reaction of 1,2-Dibromo-1-chloroethane.
Experimental Protocols
Exemplary Synthesis: Halogenation of a Haloethene
Objective: To synthesize 1,2-Dibromo-1-chloroethane by the electrophilic addition of bromine to vinyl chloride.
Materials:
-
Vinyl chloride (gas)
-
Bromine (liquid)
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane)
-
Reaction vessel equipped with a gas inlet, dropping funnel, and a condenser (cooled with a suitable refrigerant).
-
Stirring apparatus
-
Apparatus for washing and drying the product.
-
Distillation apparatus for purification.
Procedure:
-
In a well-ventilated fume hood, dissolve a known quantity of bromine in an inert solvent in the reaction vessel. Cool the solution to 0-5 °C using an ice bath.
-
Slowly bubble vinyl chloride gas through the bromine solution with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature and to ensure the red-brown color of the bromine is discharged before more gas is added.
-
After the reaction is complete (indicated by the disappearance of the bromine color), allow the mixture to warm to room temperature.
-
Wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and then a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride).
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of 1,2-Dibromo-1-chloroethane.
Safety Precautions:
-
Both vinyl chloride and bromine are toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic and should be cooled appropriately.
Purification by Fractional Distillation
Fractional distillation is a suitable method for purifying 1,2-Dibromo-1-chloroethane from byproducts and unreacted starting materials. Due to its likely high boiling point, distillation under reduced pressure is recommended to prevent decomposition.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of 1,2-Dibromo-1-chloroethane can be assessed using GC-MS.
Exemplary GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating halogenated hydrocarbons.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 35-300).
The resulting chromatogram will show peaks corresponding to different components of the sample, and the mass spectrum of each peak can be used for identification by comparing it to a spectral library.[4]
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of 1,2-Dibromo-1-chloroethane.
Table 3: Spectroscopic Data for 1,2-Dibromo-1-chloroethane
| Technique | Data | Source |
| Mass Spectrometry (MS) | The NIST database contains mass spectral data for this compound. | NIST[5] |
| Infrared (IR) Spectroscopy | The NIST database contains infrared spectral data for this compound. | NIST[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR data for related compounds are available, suggesting the expected chemical shift regions. For 1,2-dibromoethane (B42909), a singlet is observed at 3.65 ppm in the 1H NMR spectrum. Due to the asymmetry of 1,2-dibromo-1-chloroethane, a more complex splitting pattern is expected.[6] | - |
Safety and Handling
1,2-Dibromo-1-chloroethane is a halogenated hydrocarbon and should be handled with caution.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
Applications in Research and Development
1,2-Dibromo-1-chloroethane serves as a versatile intermediate in organic synthesis. Its potential applications include:
-
Intermediate in Pharmaceutical Synthesis: It can be used as a building block for the synthesis of more complex molecules with potential biological activity.[1]
-
Precursor for Agrochemicals: Its reactive nature allows for its incorporation into various pesticide and herbicide structures.
-
Reagent in Organic Reactions: It can be used as a source of the 1-chloro-2-bromoethyl group in alkylation reactions.
Conclusion
This technical guide has summarized the key chemical properties, reactivity, and handling information for 1,2-Dibromo-1-chloroethane. While detailed experimental protocols for its synthesis are not widely published, the provided exemplary procedures for synthesis and analysis offer valuable guidance for researchers. The compiled data serves as a foundational resource for scientists and professionals working with this compound in organic synthesis and drug development. Further research into its specific reaction mechanisms and applications is encouraged to fully explore its potential in chemical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Dibromo-1-chloroethane | C2H3Br2Cl | CID 92818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Dibromo-1-chloroethane Analytical Standard - Best Price for Accurate Vinyl Chloride Analysis [nacchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
